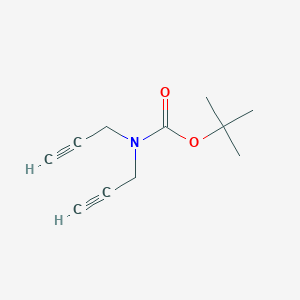
tert-ブチルジ(プロプ-2-イン-1-イル)カルバメート
概要
説明
Tert-butyl di(prop-2-yn-1-yl)carbamate is a derivative of carbamic acid, where the amino group is substituted with two propargyl (prop-2-yn-1-yl) groups and the carboxylic acid group is esterified with a tert-butyl group. This compound is primarily used in research settings, particularly in the field of click chemistry due to its unique functional groups.
科学的研究の応用
Tert-butyl di(prop-2-yn-1-yl)carbamate is primarily used in:
Click Chemistry: As a linker in bioconjugation to attach molecules like drugs, imaging agents, or targeting moieties to biomolecules.
Synthesis of Complex Molecules: Used as a building block for synthesizing dendrimers and polymers with branched structures.
Material Science: Participates in crosslinking reactions to form polymeric networks with desired properties, such as improved mechanical strength and conductivity.
準備方法
Synthetic Routes and Reaction Conditions
Tert-butyl di(prop-2-yn-1-yl)carbamate can be synthesized from the reaction of dipropargylamine (H2N(C≡C-CH2)2) with di-tert-butyl dicarbonate [(Boc)2O], followed by deprotection with an appropriate acid. The reaction typically involves the use of ethyl acetate as a solvent and is carried out at temperatures ranging from 0 to 30°C.
Industrial Production Methods
化学反応の分析
Types of Reactions
Tert-butyl di(prop-2-yn-1-yl)carbamate undergoes various types of reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole linkage and is widely used in click chemistry.
Coupling Reactions: The alkyne functionality allows it to participate in various coupling reactions, enabling the construction of diverse functional molecules.
Common Reagents and Conditions
CuAAC: Requires copper catalysts and azides under mild conditions.
Coupling Reactions: Typically involve the use of suitable monomers containing complementary functional groups.
Major Products
Triazole Linkages: Formed from CuAAC reactions.
Complex Molecules: Synthesized through various coupling reactions.
作用機序
The mechanism of action of tert-butyl di(prop-2-yn-1-yl)carbamate involves its alkyne groups, which readily undergo specific and efficient reactions with azides to form stable triazole linkages. This reaction is highly specific and efficient, making it a powerful tool in bioconjugation and material science.
類似化合物との比較
Similar Compounds
- N-Boc-dipropargylamine
- tert-Butyl N-methyl-N-(prop-2-yn-1-yl)carbamate
- tert-Butyl diprop-2-ynylcarbamate
Uniqueness
Tert-butyl di(prop-2-yn-1-yl)carbamate is unique due to its dual alkyne groups, which provide versatility in click chemistry and coupling reactions. This dual functionality allows it to participate in a broader range of reactions compared to similar compounds.
生物活性
Tert-butyl di(prop-2-yn-1-yl)carbamate is a compound that has garnered attention in various biological and chemical research contexts, particularly due to its structural characteristics and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₃N₁O₂
- Molecular Weight : 155.19 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 222.5 ± 23.0 °C at 760 mmHg
- Melting Point : 40-44 °C
- CAS Number : 92136-39-5
Target Interactions
Tert-butyl di(prop-2-yn-1-yl)carbamate is known to interact with various biomolecules, including proteins and nucleic acids, which enables it to exert multiple biological effects. Its structure suggests it may function similarly to other carbamate derivatives, which are known for their diverse pharmacological activities, including:
- Anticancer Activity : The compound's ability to inhibit specific enzymes involved in cancer progression has been noted in studies involving histone deacetylase (HDAC) inhibitors .
- Antimicrobial Activity : Preliminary findings indicate that certain derivatives exhibit potent antimicrobial properties against various pathogens, including fungi like Candida albicans and bacteria.
Biochemical Pathways
The biological activity of tert-butyl di(prop-2-yn-1-yl)carbamate likely involves multiple biochemical pathways, including:
- Inhibition of Enzymatic Activity : As an HDAC inhibitor, it can alter gene expression by modifying histone acetylation levels.
- Interaction with Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis, which are crucial in cancer biology.
Case Studies and Experimental Data
Recent studies have provided insights into the biological activities associated with tert-butyl di(prop-2-yn-1-yl)carbamate:
-
Synthesis and Biological Assessment :
- In a study examining HDAC inhibitors, tert-butyl di(prop-2-yn-1-yl)carbamate was characterized as a selective inhibitor of HDAC8, showing significant alterations in the expression of target genes in treated cell lines .
- The synthesis involved a copper-catalyzed azide-alkyne cycloaddition reaction, demonstrating its utility in developing complex organic molecules for biological applications .
-
Antimicrobial Studies :
- Compounds related to tert-butyl di(prop-2-yn-1-yl)carbamate have shown promising results against Candida albicans, indicating potential for development as antifungal agents.
- Pharmacokinetics and Toxicity :
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Tert-butyl di(prop-2-yn-1-yl)carbamate | Antimicrobial, Anticancer | HDAC inhibition, protein interaction |
| Related 1,3,4-thiadiazole derivatives | Anticancer, Anti-inflammatory | Interaction with biomolecules |
特性
IUPAC Name |
tert-butyl N,N-bis(prop-2-ynyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h1-2H,8-9H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKHWXYPEWXEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC#C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














